molecular formula C11H14O2 B1265602 Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- CAS No. 54549-72-3

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

Cat. No. B1265602
CAS RN: 54549-72-3
M. Wt: 178.23 g/mol
InChI Key: KWWWFTBWCKTBQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 1-[2-(2-hydroxyalkyl)phenyl]ethanone, involves protecting carboxylic acids with photoremovable protecting groups. These groups can be photolyzed to release the acid with high yields, demonstrating a methodological approach to manipulating the compound's functional groups for further chemical modifications (Walters N. Atemnkeng et al., 2003).

Molecular Structure Analysis

The molecular structure of Ethanone derivatives has been characterized by various techniques, including X-ray diffraction and density functional theory (DFT) calculations. Such studies reveal the compound's isomeric structures and the impact of solvent polarity on their energetic behaviors, highlighting strong intramolecular hydrogen bonding and molecular electrostatic potential analyses (Șahin et al., 2011).

Chemical Reactions and Properties

Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives. These derivatives exhibit antimicrobial activity against several bacterial species, indicating the compound's functional versatility and potential application in medicinal chemistry (Hitesh Dave et al., 2013).

Physical Properties Analysis

Polymorphism and phase transitions of Ethanone derivatives have been studied, revealing differences in packing schemes and relative stabilities of polymorphs. These studies provide insight into the material's physical characteristics and its applications in designing phase-transition materials (S. Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of Ethanone derivatives, such as Schiff base compounds, have been explored through spectroscopic investigations and computational studies. These studies shed light on the stability, hydrogen bonding nature, and solvent-dependent tautomerism of the compounds, enhancing our understanding of their chemical behavior and potential applications (Ayoub Kanaani et al., 2015).

Scientific Research Applications

Molecular Docking and ADMET Studies

  • Antimicrobial Properties : Ethanone, 1-(2-hydroxy-5-methyl phenyl), similar to the requested compound, has demonstrated notable antimicrobial properties. It's particularly effective against Staphylococcus aureus, showing promising binding affinities to various proteins essential for bacterial survival. This compound adheres to Lipinski’s rule of five, indicating favorable pharmacokinetic properties (Satya, V., & Aiswariya, 2022).

Synthesis and Antimicrobial Activity of Derivatives

  • Derivative Synthesis for Antimicrobial Use : Derivatives of the requested compound, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized for antimicrobial applications. Such derivatives showcase significant activity against gram-positive and gram-negative bacteria, highlighting the compound's versatility in pharmaceutical applications (Wanjari, 2020).

Photoremovable Protecting Group for Carboxylic Acids

  • Photolabile Protecting Agent : A variant of the compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been utilized as a photoremovable protecting group for carboxylic acids. This application is pivotal in organic synthesis, where protecting groups are key to preventing unwanted reactions at specific functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Platelet Aggregation Inhibitory Activity

  • Anticoagulant Properties : Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and its analogs, closely related to the requested compound, have been studied for their anti-platelet aggregation properties. This research suggests potential applications in preventing blood clot formation, beneficial in cardiovascular disease management (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Anti-inflammatory Activity

  • Inflammation Reduction : Structurally similar phenyl dimer compounds have exhibited notable anti-inflammatory activities. These findings open avenues for developing new anti-inflammatory drugs based on modifications of the Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- structure (Singh, Dowarah, Tewari, & Geiger, 2020).

properties

IUPAC Name

1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWFTBWCKTBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021611
Record name 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

CAS RN

54549-72-3
Record name Ethanone, 1-(4-(1-hydroxy-1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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